molecular formula C12H10O5 B4091960 METHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL) CARBONATE

METHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL) CARBONATE

Cat. No.: B4091960
M. Wt: 234.20 g/mol
InChI Key: MEGJGBDBTDVEIL-UHFFFAOYSA-N
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Description

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The specific structure of this compound includes a chromenone core with a methyl group at the 4-position and a carbonate ester at the 7-position, making it a unique and potentially valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate typically involves the esterification of 4-methyl-7-hydroxycoumarin with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions generally include stirring the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or column chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is unique due to its specific carbonate ester functional group, which imparts distinct chemical reactivity and potential biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

methyl (4-methyl-2-oxochromen-7-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-7-5-11(13)17-10-6-8(3-4-9(7)10)16-12(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGJGBDBTDVEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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